2-Phenoxybenzophenone
Description
Contextual Significance in Organic Synthesis and Materials Science
The benzophenone (B1666685) framework is a versatile component in the design of organic materials. preprints.org In materials science, derivatives of benzophenone are explored for their potential in developing high-performance polymers and coatings. For instance, the high-strength polymer PEEK (polyether ether ketone) is produced from derivatives like 4,4'-difluorobenzophenone. wikipedia.org The introduction of a phenoxy group, as in 2-Phenoxybenzophenone, can modify the properties of the resulting materials. For example, new aromatic diamines with phenoxy substituents have been synthesized to create organo-soluble polyimides and polyamides that exhibit high thermal stability while being processable in organic solvents. researchgate.netacs.org
In the field of organic synthesis, benzophenone and its derivatives are notable for their photochemical reactivity. medicaljournals.se Upon irradiation with UV light, benzophenone can be excited to a triplet state, making it an effective photosensitizer and photoinitiator for various chemical reactions, including polymerization. medicaljournals.se This reactivity is fundamental to its use in UV-curing applications for inks and coatings. wikipedia.org The specific substitution pattern, such as the ortho-phenoxy group in this compound, can influence the electronic and steric properties, thereby affecting its reactivity and potential applications. For example, the synthesis of novel polymerizable benzophenone photoinitiators involves introducing phenoxy or phenylthio groups to shift the UV absorption to longer wavelengths and improve initiation speeds compared to unsubstituted benzophenone. google.com
Research has also demonstrated the synthesis of various substituted phenoxybenzophenone compounds for use in curable resins and polymers. For example, 2,4'-bis[o-(1-propenyl)phenoxy]benzophenone has been synthesized from o-allylphenol and 2,4'-difluorobenzophenone (B154369) for such applications. prepchem.com Similarly, diamino-phenoxybenzophenone derivatives have been used to create soluble polyimides with high thermal resistance. researchgate.net
Evolution of Research Trajectories for Related Benzophenone Derivatives
Research into benzophenone and its derivatives has a long history, initially focusing on fundamental photochemistry. scispace.comresearchgate.netacs.org Benzophenone has served as a model system for understanding the photophysical and photochemical processes of organic chromophores for over sixty years. scispace.comresearchgate.netacs.org A primary characteristic of benzophenone is its high efficiency in intersystem crossing to the triplet state upon photoexcitation, which allows it to act as a photosensitizer. preprints.orgmdpi.com This property has been extensively used to initiate photochemical reactions, such as hydrogen-atom abstraction. scispace.comacs.org
In recent years, the focus of research has expanded significantly, driven by the demand for advanced materials with specific functionalities. marketresearchfuture.com A major trajectory has been the development of benzophenone-based materials for applications in electronics, particularly in organic light-emitting diodes (OLEDs). preprints.orgmdpi.com Scientists have designed and synthesized a variety of benzophenone derivatives that can act as host materials for phosphorescent emitters or as thermally activated delayed fluorescent (TADF) emitters themselves. preprints.orgmdpi.com These materials are crucial for achieving high efficiency and performance in OLED devices. mdpi.com The core strategy involves modifying the benzophenone structure with different functional groups to fine-tune its thermal, electrochemical, and photophysical properties. preprints.orgmdpi.com
Another significant research direction is the use of benzophenone derivatives as photoinitiators in polymerization. rsc.org This is particularly important for UV-curing technologies used in coatings, inks, and adhesives. wikipedia.orgmarketresearchfuture.com Research efforts are aimed at creating derivatives with enhanced UV absorption capabilities and improved compatibility with polymer systems. google.commarketresearchfuture.com Furthermore, there is a growing trend towards developing more environmentally friendly and biodegradable benzophenone alternatives. marketresearchfuture.com The structural versatility of benzophenone allows for the incorporation of various substituents to create a wide range of compounds with tailored properties for diverse applications, from sunscreens to advanced polymers. wikipedia.orgnih.gov
Interactive Data Table: Properties of Selected Benzophenone Derivatives
This table summarizes key properties and applications of various benzophenone derivatives as discussed in research literature.
| Compound Name | Molecular Formula | Key Properties | Primary Research Application |
| Benzophenone | C₁₃H₁₀O | Classical phosphor with high intersystem crossing efficiency. preprints.org | Photoinitiator wikipedia.org, Photophysical probe wikipedia.org |
| This compound | C₁₉H₁₄O₂ | Aromatic ketone with a phenoxy substituent. | Chemical intermediate |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Precursor to high-strength polymers. wikipedia.org | Polymer synthesis (PEEK) wikipedia.org |
| Oxybenzone (Benzophenone-3) | C₁₄H₁₂O₃ | UV absorber. wikipedia.org | Sunscreen formulations wikipedia.orgnih.gov |
| 3,4′-Diamino-4-phenoxybenzophenone | C₁₉H₁₆N₂O₂ | Monomer for high-temperature polymers. researchgate.net | Synthesis of soluble polyimides researchgate.net |
| 2,4'-bis[o-(1-propenyl)phenoxy]benzophenone | C₃₁H₂₆O₃ | Forms a light yellow melt. prepchem.com | Curable resins prepchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
42506-05-8 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(2-phenoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
InChI Key |
LERREUOVCXYKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Complex Reaction Pathways Involving 2 Phenoxybenzophenone
Friedel-Crafts Acylation Reactions in 2-Phenoxybenzophenone Synthesis
The primary method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with a benzoylating agent, typically benzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. wikipedia.orgorganic-chemistry.orgunacademy.com
Catalytic Systems and Optimization of Reaction Conditions
The success of the Friedel-Crafts acylation hinges on the use of a catalyst to activate the acylating agent. nih.gov Strong Lewis acids are the most common catalysts for this transformation. wikipedia.org
Catalytic Systems:
Aluminum Chloride (AlCl₃): This is the traditional and most widely used catalyst for Friedel-Crafts acylation. wikipedia.orgnih.gov It is highly effective but typically required in stoichiometric amounts or even in excess. This is because both the benzoyl chloride and the resulting this compound product form stable complexes with AlCl₃, which deactivates the catalyst. wikipedia.orgorganic-chemistry.org
Other Lewis Acids: While AlCl₃ is prevalent, other Lewis acids such as ferric chloride (FeCl₃) can also be employed. researchgate.net
Brønsted Acids and Milder Lewis Acids: For activated aromatic rings, catalytic amounts of milder Lewis acids (e.g., zinc salts) or strong Brønsted acids can sometimes be used, particularly if acid anhydrides or carboxylic acids are used as the acylating agent. wikipedia.org
Optimization of Reaction Conditions: The efficiency and selectivity of the synthesis are highly dependent on the reaction parameters. The acylation of diphenyl ether can result in substitution at the ortho-, meta-, or para-positions. researchgate.net Optimization is key to maximizing the yield of the desired 2-phenoxy (ortho) isomer.
Key parameters for optimization include:
Solvent: The choice of solvent can influence catalyst activity and product distribution. Common solvents include dichloromethane or carbon disulfide.
Temperature: Reactions are often conducted at low temperatures to control selectivity and prevent unwanted side reactions.
Stoichiometry: The molar ratio of reactants and catalyst is crucial. As noted, more than a stoichiometric amount of AlCl₃ is often necessary to drive the reaction to completion. wikipedia.org
Interactive Data Table: Catalytic Systems for Friedel-Crafts Acylation
| Catalyst Type | Example Catalyst | Typical Amount | Key Characteristics |
| Strong Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric or excess | Highly effective; forms complexes with product, requiring >1 equivalent. |
| Milder Lewis Acid | Zinc Chloride (ZnCl₂) | Catalytic | Used for activated arenes; less reactive than AlCl₃. |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Catalytic to Stoichiometric | Can be used with carboxylic acid or anhydride acylating agents. |
Mechanistic Elucidation of Acylation Pathways via Computational Chemistry
Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the precise mechanism of Friedel-Crafts acylation. researchgate.netacs.org These studies model the energy landscapes of the reaction pathway, identifying key intermediates and transition states.
The generally accepted mechanism proceeds through several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of benzoyl chloride. This complex then dissociates to form a highly electrophilic and resonance-stabilized acylium ion (C₆H₅CO⁺) and a complex anion (e.g., AlCl₄⁻). unacademy.com
Electrophilic Attack: The acylium ion acts as the electrophile and attacks the electron-rich diphenyl ether ring. This attack disrupts the aromaticity of the ring, forming a Wheland intermediate (also known as an arenium ion or sigma complex), a carbocation intermediate. researchgate.net
Deprotonation: A weak base, typically the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final this compound product and regenerating the Lewis acid catalyst (although it remains complexed to the product). unacademy.com
Intramolecular Cyclization and Xanthene Moiety Formation
This compound can serve as a precursor for the synthesis of heterocyclic compounds, most notably those containing a xanthene core, through intramolecular cyclization.
Transformation of this compound to 9-Phenyl-9H-xanthen-9-ol
In the presence of a strong acid, this compound undergoes an intramolecular electrophilic aromatic substitution to form 9-Phenyl-9H-xanthen-9-ol. This reaction involves the formation of a new carbon-carbon bond between the carbonyl carbon and the ortho-position of the phenoxy ring, leading to the creation of the central pyran ring of the xanthene system. This transformation is a known side reaction that can occur during the synthesis of poly(aryl ether ketones) under Friedel-Crafts conditions, where it can act as an undesired chain terminator.
Density Functional Theory Studies of Cyclization Mechanisms
The mechanism for the acid-catalyzed cyclization of this compound into 9-phenyl-9H-xanthen-9-ol has been investigated using density functional theory (DFT). These computational studies reveal a branched, multi-step pathway that is reminiscent of the Friedel-Crafts acylation reaction.
The proposed mechanism involves the following key stages:
Protonation: The reaction initiates with the protonation of the carbonyl oxygen atom of this compound by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.
Intramolecular Electrophilic Attack: The protonated carbonyl group is attacked by the electron-rich phenoxy ring in an intramolecular electrophilic aromatic substitution. This C-C bond formation is the turnover-determining step of the catalytic cycle.
Deprotonation: The resulting intermediate, a Wheland-type structure, is then deprotonated to restore aromaticity, yielding the final cyclized product, 9-phenyl-9H-xanthen-9-ol.
Influence of Reaction Environment on Cyclization Selectivity
The selectivity of the intramolecular cyclization is highly dependent on the reaction environment. The conditions must be suitable to facilitate the key mechanistic steps.
Acid Catalyst: A strong acid is required to effectively protonate the benzophenone (B1666685) carbonyl group, which is a relatively weak base. The DFT studies specifically modeled this reaction in the presence of acid and an excess of AlCl₃, indicating that a potent electrophile-generating system is necessary.
Temperature: As with many reactions, temperature can affect the reaction rate. Higher temperatures may favor the cyclization but could also lead to undesired side products.
Solvent: The solvent must be able to dissolve the reactants and be inert under the strong acidic conditions of the reaction.
The reaction environment dictates the favorability of the cyclization pathway. In the context of polymer synthesis, conditions that promote Friedel-Crafts acylation (strong Lewis acids, elevated temperatures) inadvertently also promote this cyclization, making control of these parameters essential to suppress the formation of this xanthene-based "defect" structure.
Interactive Data Table: Mechanistic Steps in the Cyclization of this compound
| Step | Description | Key Intermediate | Role of Environment |
| 1. Protonation | The carbonyl oxygen is protonated by a strong acid. | Protonated this compound | Requires a strong acid catalyst. |
| 2. Electrophilic Attack | Intramolecular C-C bond formation between the carbonyl carbon and the phenoxy ring. | Wheland Intermediate (Arenium Ion) | Rate-determining step; favored by increased electrophilicity from protonation. |
| 3. Deprotonation | A proton is removed to restore aromaticity. | 9-Phenyl-9H-xanthen-9-ol | Regenerates the acid catalyst. |
Advanced Coupling and Substitution Reactions for Phenoxybenzophenone Derivatives
Advanced synthetic strategies are pivotal in transforming phenoxybenzophenone derivatives into high-performance polymers and functional organic molecules. These methods include transition metal-catalyzed reactions and nucleophilic substitution pathways, which allow for precise control over polymer architecture and the introduction of specific functionalities.
Nickel(0)-Catalyzed Polymerization of Substituted Phenoxybenzophenones
Nickel(0)-catalyzed coupling reactions provide a powerful method for the synthesis of aromatic polymers, including poly(ether ketone)s, from aromatic dichlorides. This approach is particularly valuable for polymerizing monomers that may be less reactive under other conditions. The synthesis of macrocyclic monomers containing ether and ketone linkages through nickel-catalyzed coupling has also been reported as a route to high-performance poly(ether ketone)s. vt.edu
For phenoxybenzophenone derivatives to be used in such polymerizations, they must first be functionalized to create suitable monomers, typically dihalides. For example, a this compound core could be substituted with chlorine atoms at specific positions on the aromatic rings. These dichlorinated monomers can then undergo homocoupling or copolymerization reactions in the presence of a Ni(0) catalyst, often generated in situ, to form poly(arylene ether ketone)s. acs.org This method has been successfully used to synthesize rigid-rod polymers by coupling monomers like 2,5-dichloro-4′-phenylbenzophenone. researchgate.net The versatility of this approach allows for the creation of polymers with varied structures and properties based on the design of the initial phenoxybenzophenone-derived monomer.
Table 1: Potential Monomers for Ni(0)-Catalyzed Polymerization This table is illustrative and provides examples of how this compound could be functionalized for polymerization.
| Monomer Structure (Example) | Resulting Polymer Linkage | Potential Polymer Family |
| Dichloro-2-phenoxybenzophenone | Aryl-Aryl | Poly(phenylene) type |
| Dichloro-bis(phenoxy)benzophenone | Aryl-Aryl | Poly(arylene ether) type |
Nucleophilic Aromatic Substitution Strategies in Polymer Derivatization
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of high-performance poly(arylene ether)s, including poly(ether ketone)s (PAEKs). researchgate.netresearchgate.net The reaction typically involves the polycondensation of an activated aromatic dihalide with an aromatic diphenolate in a dipolar aprotic solvent. vt.edusemanticscholar.org The ketone group in a phenoxybenzophenone derivative can act as an activating group, making halides on the same or adjacent rings susceptible to nucleophilic attack.
This strategy can be applied in two primary ways:
Polymerization of Monomers: A di-functionalized phenoxybenzophenone derivative, such as a bis(4-fluorobenzoyl)phenoxybenzene, can react with a bisphenolate monomer. The electron-withdrawing effect of the ketone groups activates the fluorine atoms toward substitution, leading to the formation of ether linkages and the growth of a poly(ether ether ketone) (PEEK) chain. mdpi.commdpi.com
Post-Polymerization Modification: An existing polymer containing reactive sites, such as halogenated benzophenone units, can be modified by reacting it with various nucleophiles. nih.gov This allows for the introduction of new functional groups onto the polymer backbone, altering its properties without changing the main chain structure.
The effectiveness of the SNAr reaction is dependent on factors such as the nature of the leaving group (F > Cl), the electron-withdrawing strength of the activating group, and the reaction conditions, including solvent and temperature. semanticscholar.org
Table 2: Key Components in SNAr Polymerization of Phenoxybenzophenone Derivatives
| Component | Role in Polymerization | Example |
| Dihalide Monomer | Electrophile | 4,4'-Difluoro-2-phenoxybenzophenone |
| Bisphenolate Monomer | Nucleophile | Disodium salt of Bisphenol A |
| Activating Group | Enhances electrophilicity | Ketone group of benzophenone |
| Solvent | Provides reaction medium | Diphenyl sulfone, NMP, DMAc |
Oxidative Functionalization of Aryloxybenzamide Scaffolds
While not a polymerization technique, the oxidative functionalization of related aryloxybenzamide scaffolds represents a key strategy for creating complex derivatives that can serve as precursors for further synthesis. Research has demonstrated a method for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides using a PhIO (iodosylbenzene)-mediated oxidation reaction.
This metal-free process is characterized by its mild reaction conditions, proceeding at room temperature with trifluoroacetic acid (TFA) as the solvent and PhIO as the oxidant. The method exhibits broad applicability and provides access to 2-(4-hydroxyphenoxy)benzamide derivatives, which are valuable scaffolds in medicinal chemistry due to their presence in various bioactive compounds. This oxidative C-H functionalization and subsequent rearrangement introduce a hydroxyl group onto the phenoxy ring, creating a new point for further derivatization or for modulating the biological activity of the molecule.
Strategic Derivatization for Enhanced Academic Utility
The strategic derivatization of the this compound core is essential for expanding its utility in academic research, particularly in materials science and medicinal chemistry. jhu.edu By introducing specific functional groups onto the benzophenone framework, researchers can create custom molecules for a range of applications.
In materials science, derivatization is key to producing monomers for high-performance polymers like PAEKs. nih.gov As discussed, adding halide or hydroxyl groups allows the this compound unit to be incorporated into polymer backbones via Ni(0)-catalyzed coupling or nucleophilic aromatic substitution. acs.orgsemanticscholar.org This enables the synthesis of novel materials with potentially enhanced thermal stability, mechanical strength, and specific optoelectronic properties.
In medicinal chemistry, derivatization is used to explore structure-activity relationships. The synthesis of benzophenone derivatives has been shown to yield compounds with significant anti-inflammatory and antitumor activities. mdpi.comrsc.orgnih.gov For instance, attaching heterocyclic moieties like thiazole or modifying substituent groups on the phenyl rings can lead to compounds that act as inhibitors of key biological targets. mdpi.comsemanticscholar.org The oxidative functionalization of related aryloxybenzamides to produce hydroxylated scaffolds further highlights a strategy to create derivatives with potential bioactivity. These tailored molecules serve as valuable tools for probing biological pathways and developing new therapeutic leads. rsc.orgresearchgate.net
Photochemical and Photophysical Investigations of 2 Phenoxybenzophenone Systems
Electronic Excited States and Energy Dissipation Pathways
Upon absorption of ultraviolet (UV) light, 2-phenoxybenzophenone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent deactivation of this excited state can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state. For benzophenone (B1666685) and its derivatives, intersystem crossing is the most dominant and photochemically significant of these pathways.
The lowest excited singlet state (S₁) of benzophenone-type molecules is typically of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This S₁(n,π*) state is relatively short-lived.
The most crucial feature of benzophenone photophysics is its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold. researchgate.net This process, which involves a change in spin multiplicity, is remarkably fast, occurring on the picosecond timescale. researchgate.net The efficiency of this transition is facilitated by spin-orbit coupling. For benzophenone, the intersystem crossing quantum yield is near unity, meaning that almost every molecule that reaches the S₁ state is converted to the triplet state. researchgate.net
The lowest triplet state (T₁) of benzophenone is also of n,π* character and possesses a diradical nature, with unpaired electron density localized on the carbonyl oxygen and the aromatic rings. This triplet state is significantly longer-lived than the singlet state and is the primary photoactive species responsible for the rich photochemistry of benzophenone and its derivatives.
| Excited State | Character | Typical Lifetime | Primary Deactivation Pathway |
|---|---|---|---|
| S₁ (Singlet) | n,π | Picoseconds | Intersystem Crossing (ISC) |
| T₁ (Triplet) | n,π | Microseconds to Milliseconds | Hydrogen Abstraction, Phosphorescence |
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. In the case of this compound, the most significant photoreaction is photoreduction, which proceeds via the triplet state.
For benzophenone in the presence of a good hydrogen donor like isopropanol, the quantum yield of photoreduction can be close to 2. bgsu.edu This high quantum yield suggests a chain reaction mechanism where the initially formed ketyl radical can react with a ground-state benzophenone molecule to generate a second ketyl radical. The quantum yield is highly dependent on the nature of the solvent and the concentration of the hydrogen donor.
| Reaction | Typical Hydrogen Donor | Approximate Quantum Yield (Φ) |
|---|---|---|
| Photoreduction | Isopropanol | ~2 |
| Photoreduction | Cyclohexane | Lower than with alcohols |
Mechanistic Studies of Photoreduction and Hydrogen Atom Abstraction
The hallmark of benzophenone photochemistry is its ability to abstract hydrogen atoms from suitable donor molecules. This process is initiated by the electrophilic n,π* triplet state of the benzophenone moiety.
The solvent plays a critical role in the photoreduction of benzophenone systems. In solvents that are good hydrogen donors, such as alcohols (e.g., isopropanol) and ethers, the photoreduction proceeds efficiently. The rate of hydrogen abstraction is a key determinant of the triplet state lifetime. researchgate.net In inert solvents, such as benzene (B151609) or carbon tetrachloride, the triplet state has a much longer lifetime and may decay via other pathways, such as phosphorescence or non-radiative decay.
The polarity of the solvent can also influence the nature of the excited states. In polar solvents, there can be a shift in the energy levels of the n,π* and π,π* triplet states, which can affect the photoreactivity.
The primary step in the photoreduction of this compound is the abstraction of a hydrogen atom by the triplet-excited carbonyl group from a hydrogen donor (R-H), leading to the formation of a benzophenone ketyl radical and a radical derived from the donor molecule (R•).
(C₆H₅)(C₆H₅O-C₆H₄)C=O (T₁) + R-H → (C₆H₅)(C₆H₅O-C₆H₄)Ċ-OH + R•
The benzophenone ketyl radical is a transient species that can be detected using techniques like laser flash photolysis. nih.gov The subsequent fate of the ketyl radical depends on the reaction conditions. Two ketyl radicals can dimerize to form a pinacol, or they can undergo further reactions. The radical R• can also participate in subsequent reactions, including dimerization or reaction with other species in the solution.
Advanced Spectroscopic Techniques in Photochemical Analysis
The elucidation of the photochemical and photophysical pathways of benzophenone systems has been made possible through the application of advanced spectroscopic techniques.
Laser Flash Photolysis (LFP) is a powerful tool for studying short-lived transient species. nih.gov In a typical LFP experiment, a short, intense laser pulse excites the sample, and the subsequent changes in absorption are monitored over time. This technique allows for the direct observation of the triplet state and the ketyl radical, providing information on their lifetimes and reaction kinetics. nih.govscielo.br
Transient Absorption Spectroscopy (TAS) provides spectral information about the transient species. edinst.comedinst.com By measuring the absorption spectrum at different time delays after the excitation pulse, it is possible to identify the different transient intermediates and follow their temporal evolution. bgsu.eduedinst.com For benzophenone, TAS has been used to characterize the absorption spectra of both the triplet state and the ketyl radical. bgsu.eduedinst.com
These techniques, often combined with computational studies, have provided a detailed understanding of the excited-state dynamics and reaction mechanisms of benzophenone and its derivatives, which serves as a reliable model for the behavior of this compound.
Femtosecond Time-Resolved Absorption Spectroscopy
Femtosecond time-resolved absorption spectroscopy (fs-TAS) is a powerful technique for probing the dynamics of short-lived excited states. While specific fs-TAS data for this compound is not extensively available in publicly accessible literature, the behavior of benzophenone and its derivatives provides a strong basis for understanding its photophysical pathways.
Upon photoexcitation, the initial event is the formation of the S₁ state, which typically exhibits characteristic absorption bands. For benzophenone, the S₁ state is known to be very short-lived, decaying on the picosecond timescale. bgsu.edu This rapid decay is primarily due to the high efficiency of intersystem crossing to the T₁ state. The rise of the triplet state absorption would be expected to mirror the decay of the singlet state.
The transient absorption spectrum of the triplet state of benzophenone derivatives is well-characterized, typically showing a strong absorption maximum in the 520-540 nm range. The lifetime of this triplet state is highly dependent on its environment, including the solvent and the presence of quenching species. In inert solvents, the triplet lifetime can be on the order of microseconds. The phenoxy substituent in this compound may influence the precise absorption maxima and lifetimes of these transient species.
Table 1: Representative Transient Species in Benzophenone Systems
| Transient Species | Typical Absorption Maximum (nm) | Typical Lifetime |
| Singlet Excited State (S₁) | ~570-580 | Picoseconds |
| Triplet Excited State (T₁) | ~520-540 | Microseconds |
| Ketyl Radical | ~540-550 | Varies (μs to ms) |
Note: The values in this table are representative of benzophenone systems and may vary for this compound.
Electron Paramagnetic Resonance for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for the direct detection and characterization of radical species. nih.gov In the context of this compound photochemistry, EPR is primarily used to identify the ketyl radical formed upon hydrogen abstraction by the triplet-excited benzophenone moiety.
The mechanism involves the triplet-excited this compound abstracting a hydrogen atom from a suitable donor molecule (e.g., a solvent or a co-initiator), resulting in the formation of a this compound ketyl radical and a radical derived from the hydrogen donor. The ketyl radical, having an unpaired electron, is EPR active.
While specific EPR studies on this compound are not readily found, the EPR spectra of benzophenone ketyl radicals are well-documented. rsc.org These spectra typically exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the various protons in the molecule. The precise hyperfine coupling constants are sensitive to the molecular structure and the environment.
Spin trapping techniques can also be employed in conjunction with EPR to detect short-lived or low-concentration radicals. mdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR.
UV-Visible and Infrared Spectrophotometry for Reaction Monitoring
UV-Visible and Infrared (IR) spectrophotometry are valuable techniques for monitoring the progress of photochemical reactions involving this compound.
UV-Visible Spectroscopy: The electronic transitions of the benzophenone chromophore give rise to characteristic absorption bands in the UV region. During a photochemical reaction, such as photopolymerization, the consumption of the this compound photoinitiator can be monitored by the decrease in the intensity of its characteristic absorption band. For instance, the n → π* transition of the carbonyl group in benzophenones typically appears as a weak absorption band at longer wavelengths (around 330-380 nm), while the more intense π → π* transitions occur at shorter wavelengths. researchgate.net
Infrared Spectroscopy: Real-time Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring the kinetics of photopolymerization reactions. researchgate.net The disappearance of specific vibrational bands corresponding to the reactive functional groups of the monomer (e.g., the C=C stretching vibration of an acrylate (B77674) monomer at around 1635 cm⁻¹) can be followed over time. This allows for the determination of the rate of polymerization and the final monomer conversion. Concurrently, changes in the vibrational bands of the this compound molecule could, in principle, be monitored to understand its fate during the reaction.
Photosensitization Mechanisms and Applications in Photopolymerization
This compound, as a derivative of benzophenone, is expected to function as a Type II photoinitiator in free-radical photopolymerization. researchgate.net Type II photoinitiators initiate polymerization through a bimolecular process involving the excited state of the initiator and a co-initiator or synergist, which is typically a hydrogen donor like an amine or an alcohol.
The general mechanism for photosensitization by a benzophenone-type initiator is as follows:
Absorption of UV light by this compound and subsequent intersystem crossing to the triplet state.
The triplet-excited this compound abstracts a hydrogen atom from the co-initiator.
This hydrogen abstraction process generates a ketyl radical from the this compound and a reactive radical from the co-initiator.
The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers.
Photoinitiation Efficiency and Polymerization Kinetics
The efficiency of a photoinitiator is a critical factor in photopolymerization and is influenced by several factors, including its light absorption properties, the quantum yield of intersystem crossing, and the rate of hydrogen abstraction.
Photoinitiation Efficiency: The molar extinction coefficient (ε) at the wavelength of irradiation determines how effectively the photoinitiator absorbs light. A higher ε value is generally desirable. The efficiency of hydrogen abstraction depends on the reactivity of the triplet state and the nature of the hydrogen donor. The presence of the phenoxy group at the 2-position may influence the electronic properties and steric accessibility of the carbonyl group, thereby affecting its photoreactivity.
Polymerization Kinetics: The rate of polymerization (Rp) can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC) or real-time IR spectroscopy. The Rp is typically dependent on the concentration of the photoinitiator, the co-initiator, the monomer, and the intensity of the UV light. Studies on benzophenone-based systems have shown that the rate of polymerization and the final monomer conversion can be optimized by adjusting these parameters. scispace.com
Table 2: Factors Influencing Polymerization Kinetics with Benzophenone-Type Photoinitiators
| Parameter | Effect on Polymerization Rate | Typical Observation |
| Photoinitiator Concentration | Increases up to a certain point, then may decrease due to self-quenching or light screening. | Optimal concentration exists for maximum rate. |
| Co-initiator Concentration | Generally increases the rate. | Synergistic effect with the photoinitiator. |
| Light Intensity | Increases the rate. | Higher intensity leads to a greater number of initiating radicals. |
| Monomer Type | Dependent on the reactivity of the monomer. | Acrylates generally polymerize faster than methacrylates. scispace.com |
Design Principles for Polymerizable Benzophenone Photoinitiators
A significant challenge with low molecular weight photoinitiators is their potential to migrate out of the cured polymer network, which can be a concern in applications such as food packaging and biomedical devices. researchgate.net To address this, polymerizable photoinitiators have been designed. These molecules contain a photoreactive moiety (like benzophenone) and a polymerizable group (like an acrylate or methacrylate).
Design Principles:
Incorporation of a Polymerizable Group: By attaching a reactive group such as a vinyl or acrylic moiety to the this compound structure, the photoinitiator can be covalently incorporated into the growing polymer chain. epa.gov
Maintaining Photoreactivity: The modification of the benzophenone structure should not significantly diminish its photochemical efficiency. The position of the polymerizable group is crucial to minimize steric hindrance and adverse electronic effects on the carbonyl group.
Balancing Properties: The design should also consider the solubility of the photoinitiator in the monomer formulation and its impact on the physical properties of the final polymer.
The synthesis of such polymerizable photoinitiators often involves esterification or etherification reactions to link the benzophenone core to a polymerizable fragment. The resulting macromolecular photoinitiators exhibit reduced migration and can lead to more stable and durable cured materials.
Computational and Theoretical Chemistry Approaches to 2 Phenoxybenzophenone
Quantum Chemical Analysis of Reaction Mechanisms and Energetics
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving benzophenone (B1666685) derivatives. These approaches provide a map of the potential energy surface, identifying the most likely pathways for a reaction to proceed.
Density Functional Theory (DFT) has become a standard tool for mapping the reaction pathways of organic molecules. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to construct a detailed energy profile of a reaction. This is crucial for understanding reaction kinetics and thermodynamics.
For instance, studies on the thionation of benzophenone using Lawesson's reagent have employed DFT to map the reaction mechanism. acs.orgunict.it This reaction proceeds through a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a cycloreversion to yield the thioketone. acs.orgunict.it Similar DFT-based approaches could be applied to 2-phenoxybenzophenone to understand its reactions, such as oxidation or reduction. The calculations would typically involve geometry optimization of all stationary points on the potential energy surface using a functional like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p)). researchgate.net The resulting energy profile would reveal the activation barriers for each step, allowing for the determination of the rate-limiting step.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound This table is illustrative and based on typical values found in computational studies of related ketones.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Reagent |
| Transition State 1 | +15.2 | First activation barrier |
| Intermediate | -5.8 | Tetrahedral intermediate formed |
| Transition State 2 | +10.5 | Second activation barrier |
| Products | -20.1 | Final products of the reaction |
The geometry and stability of intermediates and transition states are critical for understanding a reaction's stereochemical outcome and rate. For reactions involving the carbonyl group of this compound, such as nucleophilic addition, a tetrahedral intermediate is typically formed. Computational studies can provide detailed information about the bond lengths, angles, and electronic structure of these transient species.
In the computational study of the thionation of benzophenone, the structure of the four-membered oxathiadiphosphetane intermediate was fully optimized. acs.org For this compound, a similar approach would involve locating the transition state structures connecting the reactants to the intermediates and the intermediates to the products. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Analysis of the transition state for a hypothetical hydride transfer to this compound would reveal the origins of stereoselectivity. DFT calculations on similar acetophenone (B1666503) derivatives have shown that unfavorable steric interactions in one transition state can lead to a preference for the formation of a specific diastereomer. researchgate.net For this compound, the bulky phenoxy group would likely play a significant role in dictating the facial selectivity of nucleophilic attack on the carbonyl carbon.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in predicting how a molecule will react. scialert.net
The LUMO is the lowest energy orbital that can accept electrons. scialert.net For an electrophilic aromatic substitution reaction, where an electrophile attacks the electron-rich aromatic ring, the energy of the LUMO of the electrophile is a key factor. However, when considering the reactivity of the aromatic substrate itself, the focus is often on its nucleophilicity, which is related to the HOMO energy. Conversely, for nucleophilic aromatic substitution, the LUMO energy of the aromatic substrate is critical.
Studies on substituted benzophenones have shown a linear relationship between the experimentally measured reduction potentials and the DFT-calculated LUMO energies. researchgate.net Molecules with lower-energy LUMOs are more easily reduced, as they have a higher electron affinity. researchgate.net While electrophilic aromatic substitution involves the aromatic ring acting as a nucleophile, the substituents on the ring can influence its reactivity by altering the energies of the frontier orbitals. An electron-withdrawing group like the benzoyl group in this compound deactivates the phenoxy-substituted ring towards electrophilic attack by lowering the energy of the HOMO.
A weak correlation has been reported in some electrophilic aromatic substitution reactions when using LUMO energy alone. wuxibiology.com It is sometimes necessary to consider other orbitals, such as LUMO+1, to obtain a better correlation with activation energies. wuxibiology.com The reactivity of the two different phenyl rings in this compound towards electrophiles would be significantly different, and this can be rationalized by analyzing the electron density distribution and the coefficients of the HOMO on each ring.
Table 2: Frontier Orbital Energies and Reactivity Descriptors for Benzophenone Derivatives Data is generalized from typical computational results for substituted benzophenones.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzophenone | -6.85 | -1.75 | 5.10 | Moderately reactive |
| 4-Hydroxybenzophenone | -6.50 | -1.60 | 4.90 | More reactive (activated ring) |
| 4-Nitrobenzophenone | -7.20 | -2.10 | 5.10 | Less reactive (deactivated ring) |
| This compound (Estimated) | -6.70 | -1.70 | 5.00 | Complex reactivity |
The benzophenone scaffold is a versatile building block in medicinal chemistry and materials science. nih.gov Computational methods are increasingly used to design novel benzophenone-based molecules with specific properties, such as reactivity for polymerization or biological activity. scielo.br For designing reactive monomers based on this compound, computational approaches can be used to predict how modifications to the molecular structure will affect its reactivity.
For example, if this compound were to be used as a monomer in a polymerization reaction, DFT could be used to calculate the bond dissociation energies of C-H bonds to predict sites for radical abstraction. The introduction of specific functional groups, guided by computational screening, could enhance the monomer's reactivity or introduce desired properties into the resulting polymer. The benzophenone core is known for its use as a photoinitiator, and computational studies can help in designing derivatives with tailored photophysical properties, such as triplet state energies and intersystem crossing efficiencies, which are crucial for their function. mdpi.compreprints.org This design process involves creating a library of virtual compounds based on the this compound scaffold and then calculating their key electronic and structural properties to identify the most promising candidates for synthesis.
Simulation of Intermolecular Interactions and Dynamics in Solution
The behavior of this compound in a condensed phase, such as in solution, is governed by its intermolecular interactions with solvent molecules and other solute molecules. Molecular dynamics (MD) simulations are a powerful computational tool for studying these interactions and the resulting dynamics of the system. dovepress.com
An MD simulation of this compound in a solvent like water or an organic solvent would begin by placing a number of this compound molecules in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation then solves Newton's equations of motion for all atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Advanced Materials Science Research and Polymer Applications Involving 2 Phenoxybenzophenone
Integration of Phenoxybenzophenone Moieties into Polymer Backbones
The incorporation of phenoxybenzophenone moieties into polymer backbones is a strategic approach to designing materials with enhanced performance characteristics. The bulky and rigid nature of this group can influence chain packing, solubility, and thermal stability, while the benzophenone (B1666685) component can introduce UV-absorbing or photo-crosslinkable functionalities.
Poly(aryl ether ketones) and Their Structural Integrity
Poly(aryl ether ketones) (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.gov The introduction of bulky side groups into the PAEK backbone is a common strategy to modify their properties, such as increasing solubility and lowering the dielectric constant. While direct synthesis of PAEKs using 2-phenoxybenzophenone as a monomer is not extensively documented in publicly available research, the incorporation of structurally similar bulky, aromatic side groups has been shown to be a viable approach to tune the final properties of the polymer.
For instance, research on phenolphthalein-based poly(aryl ether ketones) has demonstrated that the introduction of large side groups can increase the free volume of the material, leading to a reduction in the dielectric constant and loss. nih.gov It is plausible that the integration of a phenoxybenzophenone moiety as a pendant group could similarly disrupt chain packing, thereby improving solubility in common organic solvents and lowering the dielectric constant, which is a desirable characteristic for materials used in high-frequency and high-speed communication technologies. The rigid nature of the phenoxybenzophenone group would also be expected to contribute to maintaining a high glass transition temperature (Tg), a hallmark of PAEKs.
Synthesis and Characterization of Poly(p-phenylene) Derivatives
Poly(p-phenylene) (PPP) is a rigid-rod polymer with excellent thermal stability; however, its insolubility and infusibility make it difficult to process. acs.org A key strategy to improve the processability of PPPs is the introduction of flexible or bulky side chains. These modifications can disrupt the strong interchain interactions, leading to increased solubility in organic solvents.
While the direct synthesis of PPP derivatives using this compound has not been explicitly detailed in available literature, the principle of attaching pendant groups to the PPP backbone is well-established. For example, the synthesis of soluble poly(p-phenylene)s has been achieved by incorporating flexible side chains onto the dibromobenzene monomers prior to polymerization. The introduction of a bulky and somewhat flexible phenoxybenzophenone side group could potentially serve a similar purpose, rendering the resulting PPP derivative more soluble and thus more easily processable into films and fibers. Furthermore, the benzophenone unit within the side chain could offer a site for subsequent cross-linking reactions upon UV irradiation, leading to the formation of a network structure with enhanced mechanical and thermal properties.
Development of Polyimides and Organopolyphosphazenes
Polyimides are renowned for their outstanding thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries. vt.edu The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. Research has been conducted on the synthesis of novel polyimides from a diamine monomer containing a phenoxybenzophenone-related structure, specifically 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. nih.gov This diamine was reacted with various commercially available aromatic dianhydrides to produce a series of polyimides. nih.gov
These polyimides exhibited high glass transition temperatures (Tg) ranging from 201 to 310 °C and excellent thermal stability, with 5% weight loss temperatures between 472 and 501 °C in a nitrogen atmosphere. nih.gov The resulting polyimide films also demonstrated impressive mechanical properties, with tensile strengths of 103–145 MPa and a tensile modulus of 1.20–1.88 GPa. nih.gov
| Property | Value |
| Glass Transition Temperature (Tg) | 201–310 °C |
| 5% Weight Loss Temperature (TGA) | 472–501 °C |
| Tensile Strength | 103–145 MPa |
| Tensile Modulus | 1.20–1.88 GPa |
Organopolyphosphazenes are polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which can be modified with a wide variety of organic side groups. This versatility allows for the fine-tuning of their properties for specific applications, including controlled drug release. A study has reported the synthesis of a novel organopolyphosphazene by substituting the chlorine atoms on a polyphosphazene backbone with 4-fluoro-4'-hydroxybenzophenone, resulting in a poly[bis(4-fluoro-4'-phenoxybenzophenone)]phosphazene. tandfonline.com This polymer was characterized and investigated for its potential in controlled-release applications. tandfonline.com The research demonstrated that microspheres made from this polymer could be used for the controlled release of a model drug, indomethacin, over an extended period. tandfonline.com
Role as Photoinitiators in Polymerizable Compositions
Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curable formulations. researchgate.netscispace.com Upon absorption of UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a synergist molecule (a co-initiator), typically an amine, to generate free radicals that initiate polymerization.
Enhanced Photopolymerization Rates with Phenoxy-Containing Photoinitiators
The efficiency of a photoinitiator is a critical factor in the speed of UV curing processes. Research into novel benzophenone derivatives aims to improve their photoinitiation capabilities. For instance, the synthesis of a benzophenone derivative containing a benzodioxole moiety, which acts as an intramolecular hydrogen donor, has been shown to be an effective one-component Type II photoinitiator. scispace.com In such a system, the close proximity of the benzophenone unit and the hydrogen donor within the same molecule facilitates a rapid intramolecular hydrogen abstraction, which can be more efficient than the intermolecular reaction in a traditional two-component system. scispace.com
Studies on the photopolymerization kinetics of various monomers initiated by benzophenone derivatives have shown that the rate of polymerization is influenced by factors such as the concentration of the photoinitiator, the intensity of the UV light, and the functionality of the monomer. For example, the photopolymerization of acrylates is generally faster and proceeds to a higher conversion than that of methacrylates under the same conditions. scispace.comresearchgate.net
| Monomer Type | Final Conversion (%) | Relative Polymerization Rate |
| Acrylates | High | Fast |
| Methacrylates | Lower | Slower |
Strategies for Minimizing Photoinitiator Migration in Polymeric Materials
A significant concern with the use of low molecular weight photoinitiators, particularly in applications such as food packaging, is their potential to migrate from the cured polymer into the packaged product. researchgate.net This has led to the development of strategies to minimize photoinitiator migration.
One effective approach is to increase the molecular weight of the photoinitiator. Polymeric or oligomeric photoinitiators have a reduced tendency to migrate due to their larger size and lower diffusion coefficients. researchgate.net For example, a polymeric benzophenone photoinitiator based on polyethylene glycol (PEG) has been synthesized and shown to be an effective Type II photoinitiator with reduced migration potential. researchgate.net
Another strategy is to incorporate a polymerizable group, such as an acrylate (B77674) or vinyl group, into the photoinitiator molecule. radtech.orgbohrium.com This allows the photoinitiator to be covalently bonded into the polymer network during the curing process, thereby immobilizing it and significantly reducing its potential for migration. radtech.org Research has demonstrated that tethering a benzophenone moiety to an acrylate group results in a Type II photoinitiator suitable for low migration formulations. radtech.org Migration studies have shown that incorporating polymerizable groups can drastically reduce the migration rate of residual photoinitiators. researchgate.net
| Strategy for Migration Reduction | Mechanism |
| Increased Molecular Weight | Lower diffusion coefficient due to larger size. |
| Incorporation of Polymerizable Groups | Covalent bonding into the polymer network. |
Investigation of Polymer Defects and Chain Termination Mechanisms
In the synthesis of advanced polymers such as poly(aryl ether ketone)s (PAEKs), the occurrence of side reactions can lead to the formation of structural defects within the polymer chains. These defects can significantly impact the material's properties and performance. One critical area of investigation involves understanding the mechanisms of chain termination, which prematurely halt the growth of polymer chains, thereby limiting the achievable molecular weight and affecting the final material characteristics.
Formation of Xanthydrol Motifs as Polymer Chain Terminators
A significant defect in the Friedel-Crafts polycondensation of PAEKs arises from an undesired benzoylation reaction. This occurs at nucleophilic positions ortho to the ether linkages in the growing polymer chain. Following this unwanted benzoylation, the compound this compound can undergo an acid-catalyzed cyclization. rsc.org This intramolecular reaction results in the formation of a 9-phenyl-9H-xanthen-9-ol, also known as a xanthydrol motif.
The formation of this xanthydrol structure acts as a critical chain termination step. rsc.org By capping the growing polymer chain, it prevents further propagation, which can be detrimental to the polymer's properties in its molten state. rsc.org Density functional theory (DFT) studies have elucidated the reaction pathway for this cyclization, revealing a multi-step mechanism that begins with the protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack, and concludes with the deprotonation of the resulting intermediate. rsc.org
| Stage | Description | Significance |
|---|---|---|
| Undesired Benzoylation | Electrophilic attack on positions ortho to the polymer's ether groups. | Initiates the defect formation process. |
| Protonation | Protonation of the carbonyl oxygen of the benzophenone group. | Activates the molecule for intramolecular reaction. |
| Intramolecular Cyclization | Electrophilic attack on the carbonyl carbon, leading to ring formation. | Forms the core xanthydrol structure. |
| Deprotonation | Removal of a proton to stabilize the molecule. | Final step in the formation of the chain-terminating defect. |
Methodologies for Controlling Undesired Benzoylation During Polycondensation
Controlling the molecular weight and minimizing defects during step-growth polymerization is crucial for producing high-performance polymers. In the context of PAEK synthesis, several strategies are employed to manage the polycondensation reaction and mitigate undesired side reactions like benzoylation.
One primary method for controlling polymer chain growth is the use of capping agents. These agents are monofunctional molecules that react with the growing chain ends, effectively terminating further polymerization. By carefully controlling the amount of the capping agent, the final molecular weight of the polymer can be precisely targeted. Notably, 4-phenoxybenzophenone is utilized as a nucleophilic capping agent in the synthesis of poly(ether ketone ketone)s. google.com This demonstrates a controlled application of a benzophenone derivative to intentionally terminate chain growth, thereby preventing uncontrolled reactions and ensuring the desired polymer characteristics.
Other methodologies to control the polymerization process and reduce side reactions include:
Stoichiometric Control: Precisely balancing the ratio of difunctional monomers is fundamental in step-growth polymerization to achieve high molecular weights. Any imbalance can lead to lower molecular weight polymers as one reactant is depleted.
Reaction Temperature: The temperature profile of the polymerization is critical. While higher temperatures can increase the reaction rate, they can also promote side reactions. Starting the reaction at lower temperatures, especially with highly reactive monomers, and then raising it can help control the process. google.com
Solvent and Catalyst Systems: The choice of solvent and catalyst significantly influences the reaction. For instance, in the electrophilic synthesis of PAEKs, highly acidic and corrosive solvent systems like HF/BF3 have been used, though they present handling challenges. google.com The development of alternative solvent and catalyst systems, such as using diphenyl sulfone in nucleophilic aromatic substitution, allows for better control over the reaction conditions at high temperatures, helping to maintain the solubility of the growing polymer and achieve high molecular weights.
Monomer Reactivity: The reactivity of the monomers themselves plays a role. In nucleophilic substitution routes for PEEK synthesis, the reactivity of the halogen groups is in the order of F >> Cl > Br. vt.edu The use of highly reactive monomers like 4,4'-difluorobenzophenone requires careful control of reaction conditions to prevent side reactions. wikipedia.orgspecialchem.com
By implementing these control strategies, manufacturers can produce PAEKs with desired molecular weights and a lower incidence of defects, leading to materials with consistent and predictable properties.
Dielectric Property Research in Related Benzophenone-Based Materials
Benzophenone-based polymers, particularly poly(aryl ether ketone)s, are valued for their thermal stability and mechanical strength, making them candidates for applications in the electronics industry where dielectric properties are crucial. The dielectric constant (k) and dielectric loss are key parameters that determine a material's suitability for applications such as insulators in capacitors and substrates for high-frequency circuits.
Research into the dielectric properties of PAEKs has shown that their performance is influenced by the molecular structure. Conventional PAEKs tend to have relatively high dielectric constants and dielectric loss. mdpi.com Efforts to improve these properties often involve chemical modification of the polymer backbone.
Strategies to lower the dielectric constant in PAEKs include:
Introduction of Fluorine Groups: Incorporating fluorine-containing groups, such as perfluorononenyl pendant groups, can lower the dielectric constant and dielectric loss. A poly(ether ether ketone) modified with a 5% molar ratio of perfluorononenyl groups exhibited a dielectric constant of 2.73 and a dielectric loss of 3.00 x 10-3 at 10 kHz. rsc.org
Incorporation of Bulky Groups: Introducing bulky groups, like fluorene moieties, can increase the free volume within the polymer matrix. This increased spacing between polymer chains can lead to a reduction in the dielectric constant. mdpi.com
Introduction of Low-Polarizability Groups: The inclusion of groups with low polarizability, such as methylene groups, into the PAEK backbone has been shown to effectively decrease both the dielectric constant and dielectric loss. mdpi.com PAEK films containing methylene groups have demonstrated dielectric constants as low as 2.76 at 10 GHz. mdpi.com
The following table summarizes the dielectric properties of various modified poly(aryl ether ketone)s, illustrating the impact of different chemical modifications.
| Polymer System | Modification | Dielectric Constant (k) | Dielectric Loss | Frequency |
|---|---|---|---|---|
| PEEK-PFN-5 | 5% perfluorononenyl groups | 2.73 | 3.00 x 10-3 | 10 kHz rsc.org |
| PEEK/PTFE-5 | Blended with PTFE (5% fluorine content) | 3.21 | 6.00 x 10-3 | 10 kHz rsc.org |
| PEK-Inx/PEK-BPFx | Containing methylene groups | 2.76 - 3.02 | 0.009 - 0.010 | 10 GHz mdpi.com |
| PAEK Copolymers | Containing PHPH and 6F-BPA | 2.31 - 3.08 | 0.003 - 0.009 | 1 MHz mtak.hu |
| Poly(ether ketone ketone) (PEKK) | Unmodified | ~3.6 | - | Room Temperature researchgate.net |
These studies indicate that by strategically modifying the chemical structure of benzophenone-based polymers, it is possible to tailor their dielectric properties for specific high-performance applications in the electronics and telecommunications industries.
Environmental Research and Advanced Analytical Methodologies for 2 Phenoxybenzophenone
Environmental Fate and Transport Processes
The environmental fate of benzophenones is governed by their physicochemical properties and susceptibility to degradation processes. As a class, BPs are lipophilic molecules that can persist in the environment and potentially bioaccumulate. nih.govresearchgate.net
Microbial activity is a key factor in the environmental degradation of benzophenones. Specific bacterial and microalgal strains have been shown to break down these compounds. A bacterium, Rhodococcus sp. S2-17, isolated from contaminated sediment, was found to completely degrade BP-3. nih.gov The identified catabolic pathway for BP-3 involves several steps:
Demethylation: BP-3 is first converted to BP-1.
Hydroxylation: The molecule undergoes further hydroxylation to form 2,4,5-trihydroxy-benzophenone.
Ring Cleavage and Further Degradation: Subsequent enzymatic reactions lead to ring opening and the formation of intermediates such as 3-hydroxy-4-benzoyl-2,4-hexadienedioic acid, 4-benzoyl-3-oxoadipic acid, and ultimately 3-oxoadipic acid and benzoic acid. nih.gov
Similarly, the freshwater microalga Scenedesmus obliquus can biodegrade BP-3 through processes of hydroxylation and methylation, resulting in the formation of less toxic intermediates. nih.gov These studies on BP-3 provide a model for the potential biodegradation pathways of other complex benzophenones like 2-Phenoxybenzophenone, which would likely involve enzymatic attacks on the aromatic rings or cleavage of the ether bond.
While generally considered photostable, benzophenones can undergo indirect photodegradation in the environment. nih.gov The presence of sensitizing molecules can accelerate this process. For example, nitrite (B80452) photolysis in water generates hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2), both of which can react with and degrade BPs. researchgate.net
Theoretical and experimental studies have shown that reactive oxygen species (ROS) are critical to the transformation of BPs. bohrium.com For BP-3, the key reactive species are the hydroxyl radical (•OH) and singlet oxygen (¹O₂). bohrium.com The photodegradation of benzophenone (B1666685) additives in plastics is also driven by the formation of excited triplet states and hydroxyl radicals upon photoexcitation. rsc.org These mechanisms suggest that the photodegradation of this compound in natural waters would likely proceed via indirect photolysis, driven by reactions with photochemically generated ROS.
Chromatographic and Spectrometric Analytical Techniques
The accurate detection and quantification of benzophenones in complex environmental matrices rely on sophisticated analytical techniques. The most common methods involve a combination of chromatography for separation and spectrometry for detection and identification.
Sample Preparation: Before analysis, the target compounds must be extracted from the sample matrix and concentrated. For water samples, Solid-Phase Extraction (SPE) is widely used. nih.govresearchgate.netbohrium.com For solid matrices like sediment, Microwave-Assisted Extraction (MAE) is an effective technique. nih.govresearchgate.net
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing BPs. It often requires a derivatization step to increase the volatility and chromatographic efficiency of the more polar BP derivatives. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly popular as it often does not require derivatization and provides high sensitivity and selectivity. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with MS/MS offer rapid and highly efficient separation. nih.govjfda-online.com
These methods achieve low limits of detection (LOD), typically in the range of nanograms per liter (ng/L) for water and nanograms per gram (ng/g) for sediment, allowing for the quantification of trace levels of these contaminants. nih.govresearchgate.net
Table 2: Overview of Analytical Techniques for Benzophenone Analysis
| Technique | Sample Matrix | Preparation Method | Performance Metrics (LOD) | Reference |
| GC-MS | Surface Water | Solid-Phase Extraction (SPE) | 0.1 - 1.9 ng/L | nih.gov, researchgate.net |
| GC-MS | Sediment | Microwave-Assisted Extraction (MAE) | 0.1 - 1.4 ng/g | nih.gov, researchgate.net |
| LC-MS/MS | Human Placental Tissue | Liquid-Liquid Extraction | 0.07 - 0.3 ng/g | nih.gov |
| UHPLC-MS/MS | Breakfast Cereals | Fast Pesticide Extraction (FaPEx) | 0.001 - 0.122 ng/g | nih.gov, jfda-online.com |
Optimization of Sample Preparation for Complex Environmental Matrices
The accurate quantification of this compound in complex environmental matrices such as water, soil, and sediment necessitates robust sample preparation methods to isolate the analyte from interfering substances. Optimization of these methods is critical to ensure high recovery rates and minimize matrix effects, thereby enhancing the reliability of subsequent analytical measurements.
For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted technique. The optimization of SPE parameters is crucial for achieving satisfactory results. Key variables in SPE optimization include the choice of sorbent material, sample pH, the volume and composition of the elution solvent, and the amount of sorbent used. For instance, in the analysis of benzophenones in water, a study utilizing a C18 sorbent found that the eluent volume, eluent composition, and sorbent amount were statistically significant factors. nih.gov Optimal conditions were determined to be an eluent volume of 1.55 mL of 100% acetonitrile (B52724) with 100 mg of sorbent. nih.gov Another approach for benzophenone-type UV absorbers in water samples involved dispersive micro solid-phase extraction (DmSPE) with an Oasis HLB adsorbent, where 1.5 mg of the adsorbent was used for a 10 mL water sample. nih.gov
For solid matrices like soil, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has gained popularity due to its simplicity and efficiency. portico.orgnih.gov The effectiveness of the QuEChERS method is dependent on the properties of the analyte and the composition of the matrix. portico.org Modifications to the original QuEChERS procedure are often necessary for soil analysis, including the use of acidic-buffered extractions and the addition of water to dry samples to achieve adequate moisture. unito.it The choice of clean-up sorbents in the dispersive SPE (d-SPE) step is also a critical parameter to optimize. Sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) are used to remove interferences such as organic acids, lipids, and pigments. sigmaaldrich.com For example, an optimized QuEChERS method for soil involved extraction with a mixture of acetonitrile and water (70:30) with 5% acetic acid, followed by a d-SPE clean-up with C18 sorbent. unito.it
In the case of sediment samples, Microwave-Assisted Extraction (MAE) has been shown to be an effective technique for the extraction of benzophenone-derived compounds. The optimization of MAE parameters such as extraction time and temperature is essential for achieving high extraction efficiency. A study on the analysis of benzophenone derivatives in sediments found that an extraction time of 30 minutes at 150°C yielded recoveries between 80% and 99%. nih.gov
The following table summarizes optimized parameters for different sample preparation methods applicable to the analysis of benzophenone-related compounds in various environmental matrices.
| Parameter | Water (SPE) | Soil (QuEChERS) | Sediment (MAE) |
| Sorbent/Extraction Solvent | C18 or Oasis HLB | Acetonitrile/Water (70:30) with 5% Acetic Acid | Not Applicable |
| Sorbent Amount/Solvent Volume | 100 mg (C18), 1.5 mg (Oasis HLB) | Varies based on sample size | Varies based on sample size |
| Elution Solvent | 1.55 mL Acetonitrile (100%) | Not Applicable | Not Applicable |
| pH | Optimized based on analyte | Acidic-buffered extraction | Not Applicable |
| Temperature | Not Applicable | Not Applicable | 150°C |
| Time | Not Applicable | Not Applicable | 30 minutes |
| Reference | nih.govnih.gov | unito.it | nih.gov |
Development of High-Sensitivity Detection Methods (e.g., LC-MS/MS, GC-MS)
The development of highly sensitive and selective detection methods is paramount for the determination of trace levels of this compound in environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, which is often required for GC-MS analysis of polar compounds. sciex.com The development of an LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection.
Chromatographic separation is typically achieved using a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. nih.gov The optimization of the gradient elution program is crucial for achieving good peak shape and separation from matrix components, which helps in minimizing matrix effects. longdom.org
For mass spectrometric detection, electrospray ionization (ESI) is a common interface. nih.gov The optimization of ESI parameters, such as capillary voltage, source temperature, and gas flows, is necessary to maximize the ionization efficiency of the target analyte. The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. sciex.com However, matrix effects, such as ion suppression or enhancement, can be a significant challenge in LC-MS/MS analysis, affecting the accuracy and reproducibility of the results. longdom.orgnih.gov These effects are caused by co-eluting matrix components that interfere with the ionization of the analyte. longdom.org Careful optimization of sample preparation and chromatographic conditions is essential to mitigate these effects. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of semi-volatile organic compounds like benzophenones. bohrium.com For polar compounds, a derivatization step is often necessary to improve their volatility and thermal stability for GC analysis. sciex.com A common derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov
The development of a GC-MS method involves optimizing the GC separation and MS detection parameters. A capillary column with a non-polar or medium-polar stationary phase is typically used for the separation of benzophenone derivatives. nih.gov The optimization of the oven temperature program is critical for achieving good separation of the analytes.
For detection, either a single quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode or a triple quadrupole mass spectrometer in MRM mode can be used. bohrium.comspectroscopyonline.com Triple quadrupole GC-MS/MS provides significantly higher selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly beneficial for complex matrices. bohrium.com
The following table presents a comparison of typical performance characteristics of LC-MS/MS and GC-MS for the analysis of benzophenone-related compounds.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization | Generally not required | Often required (e.g., silylation) |
| Sensitivity (LOD/LOQ) | Typically in the low ng/L to pg/L range | Typically in the ng/L range |
| Selectivity | High (especially with MS/MS) | High (especially with MS/MS) |
| Matrix Effects | Can be significant (ion suppression/enhancement) | "Matrix-induced chromatographic response" can occur |
| Typical LODs for Benzophenones | 0.87 - 5.72 ng/L (for water) | 0.1 - 1.9 ng/L (for water) |
| Reference | peerj.com | nih.gov |
Emerging Research Directions and Future Perspectives on 2 Phenoxybenzophenone
Innovations in Green Synthetic Chemistry for Phenoxybenzophenones
The synthesis of benzophenone (B1666685) derivatives is undergoing a significant transformation towards more environmentally benign methods. Green chemistry principles are being applied to reduce waste, avoid hazardous substances, and improve energy efficiency.
Recent innovations include the use of organocatalysis for the selective construction of functionalized 2-hydroxybenzophenone (B104022) frameworks. rsc.org This approach utilizes environmentally friendly solvents and avoids toxic reagents, offering a sustainable pathway to valuable benzophenone structures. rsc.org One notable method involves cascade benzannulation reactions, which allow for the complex assembly of molecules in a single pot, significantly reducing operational steps and waste. rsc.org
Another promising green approach is the use of Lewis acid ionic liquids as both catalyst and solvent for Friedel-Crafts acylation, a key reaction for producing benzophenones. researchgate.net This method has demonstrated high yields (up to 97%) in short reaction times, with the significant advantage that the ionic liquid can be reused, minimizing waste. researchgate.net Furthermore, phase transfer catalysis using acidified monochromate ions in greener solvents like ethyl acetate (B1210297) has been shown to be a highly selective and efficient method for oxidizing benzhydrols to benzophenones, achieving yields above 90% without the formation of over-oxidized byproducts. researchgate.net
Comparison of Green Synthesis Methods for Benzophenone Derivatives
| Method | Key Features | Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Organocatalyzed Benzannulation | Uses organocatalysts and green solvents for cascade reactions. | High selectivity, broad substrate scope, operational simplicity. | Not specified | rsc.org |
| Lewis Acid Ionic Liquids | Ionic liquids (e.g., BmimCl–FeCl3) act as both catalyst and solvent. | High catalytic activity, simple product isolation, reusable catalyst. | Up to 97% | researchgate.net |
| Phase Transfer Catalysis | Uses acidified monochromate ions with a phase transfer catalyst. | High selectivity, no over-oxidation, use of greener solvents. | >90% | researchgate.net |
Exploration of Novel Photochemical Functions
The inherent photochemical properties of the benzophenone scaffold are a fertile ground for research and development. Benzophenones are well-known Type II photoinitiators, which, upon excitation by UV light, can abstract a hydrogen atom from a synergist (a coinitiator) to generate free radicals that initiate polymerization. researchgate.net This mechanism is fundamental to their widespread use in UV-curable coatings, inks, and adhesives. researchgate.netscispace.com
Emerging research focuses on modifying the benzophenone structure to enhance its efficiency and expand its functionality. By incorporating different chemical groups, scientists are creating novel photoinitiators with red-shifted absorption maxima, allowing them to be activated by longer wavelength UV or even visible light, which is crucial for applications like 3D printing. rsc.org For instance, creating hybrid structures that combine benzophenone with moieties like triphenylamine (B166846) or carbazole (B46965) enhances molar extinction coefficients and photoinitiation abilities. rsc.org These multifunctional photoinitiators can exhibit high migration stability due to their higher molecular weight, a critical feature for applications in food packaging and biomedical devices. rsc.orgacs.org
Furthermore, benzophenone derivatives are being explored as activators for photoinduced metal-free Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. rsc.org They are also integral as UV absorbers to protect materials from photodegradation. acs.org
Advanced Computational Modeling for Structure-Property Relationships
Advanced computational modeling has become an indispensable tool for accelerating the discovery and optimization of new chemical compounds. For phenoxybenzophenones and related derivatives, techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are providing deep insights into their structure-property relationships. nih.govnih.govchemrxiv.orgnih.gov
DFT and its time-dependent extension (TD-DFT) are used to investigate the electronic structure, stability, and photophysical properties of benzophenone derivatives. chemrxiv.orgscialert.netresearchgate.net These calculations can predict UV-Vis absorption spectra, the nature of electronic transitions (e.g., n→π* or π→π*), and how different substituents and solvents influence these properties. nih.govscialert.net This theoretical understanding is crucial for designing new molecules with tailored light absorption characteristics for specific applications, such as photoinitiators or UV filters. chemrxiv.org
QSAR models establish statistical relationships between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govnih.gov Researchers have successfully used QSAR to develop models that predict the antimalarial or antileishmanial activity of benzophenone derivatives, helping to guide the synthesis of more potent therapeutic agents. nih.govscielo.br These computational approaches significantly reduce the time and cost associated with experimental screening by allowing for the virtual design and evaluation of new candidate molecules. scielo.br
Computational Methods in Benzophenone Research
| Computational Method | Application Area | Predicted Properties | Reference |
|---|---|---|---|
| DFT/TD-DFT | Photochemistry, Materials Science | Molecular geometry, electronic structure, UV-Vis absorption spectra, excitation energies. | nih.govchemrxiv.orgresearchgate.net |
| QSAR | Medicinal Chemistry, Toxicology | Biological activity (e.g., antimalarial, antileishmanial), physicochemical properties. | nih.govnih.govscielo.br |
| Machine Learning (e.g., ANN) | Drug Discovery | Classification of compounds based on predicted biological activity. | scielo.br |
Contributions to Sustainable Chemical Technologies
The unique properties of 2-phenoxybenzophenone and its analogs are being harnessed to contribute to more sustainable chemical technologies, particularly in the field of polymer science. A key goal of sustainability is to extend the lifespan of materials and ensure their safety during use.
The use of benzophenone-based photoinitiators in UV curing technology is another contribution to sustainability. researchgate.net UV curing is an energy-efficient process that occurs rapidly at ambient temperatures, drastically reducing the energy consumption and volatile organic compound (VOC) emissions associated with traditional thermal curing methods. researchgate.net By designing more efficient photoinitiators, the curing process can be made even faster and more effective, further enhancing its green credentials.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Phenoxybenzophenone in laboratory experiments?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as this compound is classified as a potential carcinogen (Category 2) and poses acute/chronic aquatic toxicity . Conduct experiments in well-ventilated fume hoods to avoid inhalation of dust or aerosols. Spills should be contained using inert absorbents and disposed of as hazardous waste to prevent environmental release . Respiratory protection (e.g., N95 masks) is advised during aerosol-generating procedures .
Q. Which analytical methods are optimal for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254–280 nm) is widely used for quantification. For enhanced sensitivity, employ a C18 reverse-phase column (e.g., 5 μm particle size, 150 mm length) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate . For trace analysis in environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions (e.g., m/z 229 → 105) improves specificity .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) at 4°C to prevent photodegradation and oxidation. Periodic stability testing via HPLC is recommended to monitor degradation products, particularly under humid conditions .
Advanced Research Questions
Q. What experimental strategies mitigate photodegradation of this compound during UV-Vis spectroscopic studies?
- Methodological Answer : Use light-resistant reaction vessels and minimize exposure to UV light by employing darkroom conditions or UV filters. Pre-equilibrate samples in the absence of light for 30 minutes prior to analysis. Incorporate radical scavengers (e.g., ascorbic acid) to reduce photo-induced radical degradation pathways . For kinetic studies, monitor degradation in real-time using inline UV-Vis probes to avoid sample withdrawal-induced artifacts.
Q. How can researchers address contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Standardize solubility testing by using the shake-flask method under controlled temperatures (e.g., 25°C ± 0.5°C) with equilibration times ≥24 hours. Validate results via gravimetric analysis after vacuum filtration (0.22 μm PTFE filters). Discrepancies may arise from impurities or solvent hydration; thus, use HPLC-grade solvents and pre-dry samples in a desiccator .
Q. What ethical guidelines apply to studies involving this compound in biomedical research?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for studies involving human subjects or animal models, emphasizing informed consent and minimization of exposure risks. For environmental studies, comply with OECD guidelines (e.g., Test No. 201, 202) for ecotoxicity assessments. Data sharing must balance open science principles with GDPR/EPA regulations; anonymize datasets by removing identifiers and aggregating results to prevent traceability .
Q. What advanced spectral techniques elucidate the structural stability of this compound under thermal stress?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to monitor decomposition products (e.g., phenoxy radicals) at elevated temperatures (25–400°C). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can track conformational changes, such as keto-enol tautomerism, by analyzing chemical shifts in DMSO-d6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
